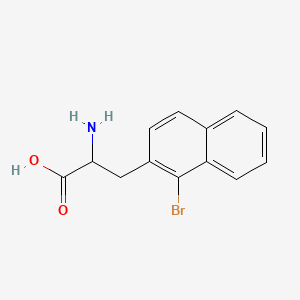

beta-(1-Bromo-2-naphthyl)alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta-(1-Bromo-2-naphthyl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that beta-(1-bromo-2-naphthyl)alanine exhibits significant antimicrobial properties. A study demonstrated that both this compound and its chloro analog were more effective growth inhibitors against several microorganisms, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum compared to unsubstituted naphthylalanines. This suggests its potential use in developing new antimicrobial agents .

Bioactive Peptides

this compound can be incorporated into bioactive peptides. The incorporation of β-amino acids, such as this compound, into peptide sequences can modulate their conformation and biological activity. This modification can enhance the peptides' stability and efficacy in therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases .

Enzyme Engineering

Site-Specific Incorporation

The compound is utilized in enzyme engineering to enhance catalytic properties. Studies have shown that site-specific incorporation of non-natural amino acids like this compound can alter enzyme dynamics and functionality. For instance, the incorporation of such compounds into enzymes has been linked to improved substrate specificity and catalytic efficiency, which is crucial for biotechnological applications .

Structure-Activity Relationship Studies

Drug Design

this compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at designing new drugs. By analyzing how modifications to this compound affect biological activity, researchers can develop more effective pharmaceutical agents. The compound's unique structure allows for the exploration of various modifications that could lead to enhanced therapeutic profiles .

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results indicated that it significantly inhibited the growth of tested bacteria at lower concentrations than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Modification

In another research project, this compound was incorporated into a model enzyme to assess changes in catalytic activity. The modified enzyme displayed increased efficiency in catalyzing specific reactions compared to its wild-type counterpart, showcasing the advantages of using non-natural amino acids in enzyme engineering.

Summary Table of Applications

Eigenschaften

CAS-Nummer |

58161-15-2 |

|---|---|

Molekularformel |

C13H12BrNO2 |

Molekulargewicht |

294.14 g/mol |

IUPAC-Name |

2-amino-3-(1-bromonaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C13H12BrNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17) |

InChI-Schlüssel |

MKLJUWDSHVRLCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CC(C(=O)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CC(C(=O)O)N |

Key on ui other cas no. |

92634-96-3 |

Synonyme |

beta-(1-bromo-2-naphthyl)alanine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.